Synthesis of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: A Technical Guide
Synthesis of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. The described methodology is grounded in established organic chemistry principles and supported by literature precedents for analogous transformations. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in laboratory-scale and developmental research.
Executive Summary
The synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester is proposed via a three-step reaction sequence. The pathway commences with the acetylation of commercially available o-cresol to form o-tolyl acetate. This intermediate subsequently undergoes a Fries rearrangement to yield the key building block, 4-hydroxy-3-methylacetophenone. The final step involves a Williamson ether synthesis, reacting the phenolic intermediate with methyl chloroacetate to afford the target compound. This guide provides detailed procedural information and expected yields for each synthetic transformation.
Proposed Synthesis Pathway
The synthesis is logically divided into three primary stages:
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Acetylation of o-cresol: Protection of the phenolic hydroxyl group as an acetate ester.
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Fries Rearrangement: Lewis or Brønsted acid-catalyzed rearrangement of the acetyl group to the para position of the aromatic ring.
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Williamson Ether Synthesis: Formation of the ether linkage between the phenolic intermediate and a methyl acetate moiety.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of the target compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on literature values for similar reactions.
Table 1: Reactant and Product Quantities per Step
| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Reagent/Catalyst | Product | Molecular Weight ( g/mol ) |
| 1 | o-Cresol | 108.14 | 1.0 | Acetic Anhydride | o-Tolyl Acetate | 150.17 |
| 2 | o-Tolyl Acetate | 150.17 | 1.0 | p-Toluenesulfonic acid | 4-Hydroxy-3-methylacetophenone | 150.17 |
| 3 | 4-Hydroxy-3-methylacetophenone | 150.17 | 1.0 | Methyl Chloroacetate | Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester | 222.24 |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetylation | Pyridine | None | Room Temp. | 1 | 60 |
| 2 | Fries Rearrangement | p-Toluenesulfonic acid | None | 120-140 | 2 | 30 |
| 3 | Williamson Ether Synthesis | Potassium Carbonate | Acetone | Reflux | 8 | 50-95 |
Detailed Experimental Protocols
Step 1: Synthesis of o-Tolyl Acetate (Acetylation)
This procedure outlines the acetylation of o-cresol to form o-tolyl acetate.
Experimental Workflow:
Caption: Workflow for the acetylation of o-cresol.
Procedure:
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To a flask containing o-cresol (1.0 eq), add pyridine (catalytic amount).
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Cool the flask in an ice bath and slowly add acetic anhydride (1.2 eq) with stirring.
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After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
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Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
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Extract the aqueous mixture with diethyl ether.
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Wash the combined organic layers with 10% aqueous sodium hydroxide solution, followed by water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain o-tolyl acetate.
Step 2: Synthesis of 4-Hydroxy-3-methylacetophenone (Fries Rearrangement)
This procedure details the rearrangement of o-tolyl acetate to 4-hydroxy-3-methylacetophenone.
Experimental Workflow:
Caption: Workflow for the Fries rearrangement.
Procedure:
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In a round-bottom flask, mix o-tolyl acetate (1.0 eq) with p-toluenesulfonic acid (1.0 eq).
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Heat the mixture to 120-140°C for 2 hours.
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Allow the reaction to cool to room temperature.
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Dissolve the residue in dichloromethane and transfer to a separatory funnel.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 4-hydroxy-3-methylacetophenone.
Step 3: Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester (Williamson Ether Synthesis)
This procedure describes the final etherification step.
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis.
Procedure:
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To a solution of 4-hydroxy-3-methylacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl chloroacetate (1.2 eq).
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Heat the mixture at reflux for 8 hours.
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After cooling to room temperature, filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
The outlined three-step synthesis provides a clear and logical pathway to Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. The individual reactions, acetylation, Fries rearrangement, and Williamson ether synthesis, are well-established transformations in organic synthesis. The provided experimental protocols and quantitative data serve as a robust starting point for the laboratory preparation of this compound. Researchers are advised to optimize reaction conditions to achieve maximum yields and purity for their specific applications.
